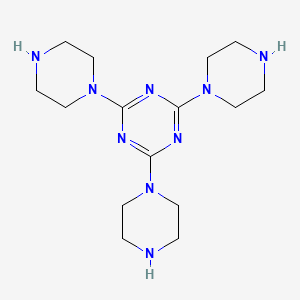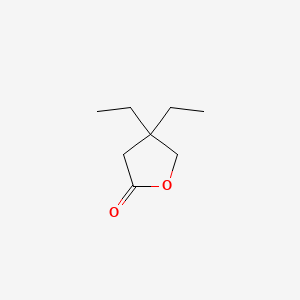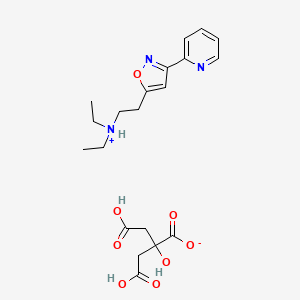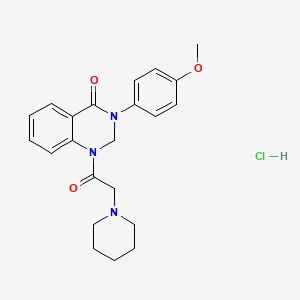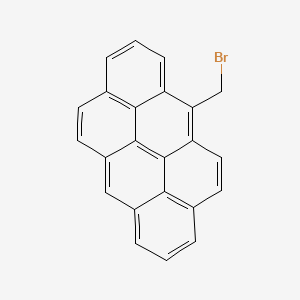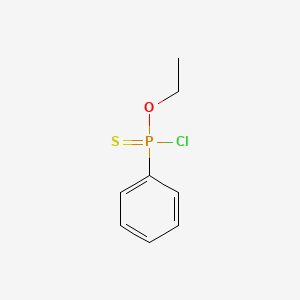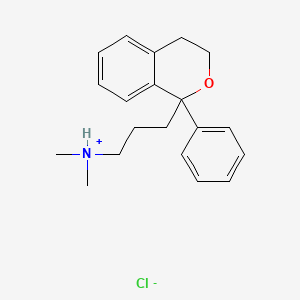
Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; styrene” is a mixture of several important chemical compounds. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl prop-2-enoate: This compound can be synthesized through the esterification of prop-2-enoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
2-hydroxyethyl 2-methylprop-2-enoate: This compound is prepared by the esterification of 2-methylprop-2-enoic acid with 2-hydroxyethanol. The reaction is catalyzed by an acid such as sulfuric acid and is carried out under reflux conditions.
Methyl 2-methylprop-2-enoate: This compound is synthesized by the esterification of 2-methylprop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions.
2-methylprop-2-enoic acid: This compound can be prepared by the oxidation of isobutylene using potassium permanganate or other oxidizing agents.
Styrene: Styrene is typically produced by the dehydrogenation of ethylbenzene in the presence of a catalyst such as iron oxide. The reaction is carried out at high temperatures (600-650°C) and low pressures.
Industrial Production Methods
Butyl prop-2-enoate: Industrially, this compound is produced by the esterification of prop-2-enoic acid with butanol in the presence of an acid catalyst. The reaction is carried out in large reactors under controlled conditions to ensure high yield and purity.
2-hydroxyethyl 2-methylprop-2-enoate: This compound is produced industrially by the esterification of 2-methylprop-2-enoic acid with 2-hydroxyethanol in the presence of an acid catalyst. The reaction is carried out in large reactors under controlled conditions.
Methyl 2-methylprop-2-enoate: Industrial production involves the esterification of 2-methylprop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out in large reactors under controlled conditions.
2-methylprop-2-enoic acid: Industrially, this compound is produced by the oxidation of isobutylene using potassium permanganate or other oxidizing agents in large reactors.
Styrene: Industrial production of styrene involves the dehydrogenation of ethylbenzene in the presence of a catalyst such as iron oxide. The reaction is carried out at high temperatures and low pressures in large reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl prop-2-enoate: This compound undergoes esterification, hydrolysis, and polymerization reactions. Common reagents include acids, bases, and radical initiators. Major products include butanol and prop-2-enoic acid.
2-hydroxyethyl 2-methylprop-2-enoate: This compound undergoes esterification, hydrolysis, and polymerization reactions. Common reagents include acids, bases, and radical initiators. Major products include 2-hydroxyethanol and 2-methylprop-2-enoic acid.
Methyl 2-methylprop-2-enoate: This compound undergoes esterification, hydrolysis, and polymerization reactions. Common reagents include acids, bases, and radical initiators. Major products include methanol and 2-methylprop-2-enoic acid.
2-methylprop-2-enoic acid: This compound undergoes oxidation, reduction, and polymerization reactions. Common reagents include oxidizing agents, reducing agents, and radical initiators. Major products include isobutylene and various polymers.
Styrene: This compound undergoes polymerization, oxidation, and substitution reactions. Common reagents include radical initiators, oxidizing agents, and electrophiles. Major products include polystyrene and various substituted styrenes.
Wissenschaftliche Forschungsanwendungen
Butyl prop-2-enoate: Used in the production of polymers and copolymers for coatings, adhesives, and sealants. It is also used as a solvent and intermediate in organic synthesis.
2-hydroxyethyl 2-methylprop-2-enoate: Used in the production of polymers and copolymers for coatings, adhesives, and sealants. It is also used as a monomer in the synthesis of hydrogels and other functional materials.
Methyl 2-methylprop-2-enoate: Used in the production of polymers and copolymers for coatings, adhesives, and sealants. It is also used as a monomer in the synthesis of various functional materials.
2-methylprop-2-enoic acid: Used as a monomer in the production of polymers and copolymers. It is also used as an intermediate in organic synthesis and as a starting material for the production of various chemicals.
Styrene: Used in the production of polystyrene and other styrene-based polymers. It is also used as a monomer in the synthesis of various functional materials and as an intermediate in organic synthesis.
Wirkmechanismus
Butyl prop-2-enoate: Acts as a monomer in polymerization reactions, forming long-chain polymers through radical or ionic mechanisms. The ester group can undergo hydrolysis to form butanol and prop-2-enoic acid.
2-hydroxyethyl 2-methylprop-2-enoate: Acts as a monomer in polymerization reactions, forming long-chain polymers through radical or ionic mechanisms. The ester group can undergo hydrolysis to form 2-hydroxyethanol and 2-methylprop-2-enoic acid.
Methyl 2-methylprop-2-enoate: Acts as a monomer in polymerization reactions, forming long-chain polymers through radical or ionic mechanisms. The ester group can undergo hydrolysis to form methanol and 2-methylprop-2-enoic acid.
2-methylprop-2-enoic acid: Acts as a monomer in polymerization reactions, forming long-chain polymers through radical or ionic mechanisms. The carboxylic acid group can undergo various reactions such as esterification and amidation.
Styrene: Acts as a monomer in polymerization reactions, forming long-chain polymers through radical mechanisms. The aromatic ring can undergo various substitution reactions, leading to the formation of substituted styrenes.
Vergleich Mit ähnlichen Verbindungen
Butyl prop-2-enoate: Similar compounds include ethyl prop-2-enoate and propyl prop-2-enoate. Butyl prop-2-enoate has a longer alkyl chain, which affects its solubility and reactivity.
2-hydroxyethyl 2-methylprop-2-enoate: Similar compounds include 2-hydroxyethyl prop-2-enoate and 2-hydroxyethyl but-2-enoate. The presence of the 2-methyl group affects its reactivity and polymerization behavior.
Methyl 2-methylprop-2-enoate: Similar compounds include ethyl 2-methylprop-2-enoate and propyl 2-methylprop-2-enoate. The presence of the methyl group affects its reactivity and polymerization behavior.
2-methylprop-2-enoic acid: Similar compounds include prop-2-enoic acid and but-2-enoic acid. The presence of the 2-methyl group affects its reactivity and polymerization behavior.
Styrene: Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene has a simpler structure, which affects its polymerization behavior and reactivity.
Eigenschaften
CAS-Nummer |
36179-96-1 |
|---|---|
Molekularformel |
C30H44O9 |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C6H10O3.C5H8O2.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-3(2)4(5)6/h2-7H,1H2;4H,2-3,5-6H2,1H3;7H,1,3-4H2,2H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
QQDWLYQFOWLDDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1 |
Verwandte CAS-Nummern |
36179-96-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




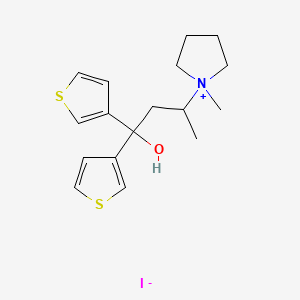
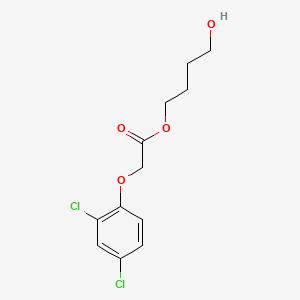
![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
